![molecular formula C9H7BrO B1449026 1-Bromo-2-ethynyl-4-methoxybenzene CAS No. 1011736-13-2](/img/structure/B1449026.png)
1-Bromo-2-ethynyl-4-methoxybenzene
Overview
Description
“1-Bromo-2-ethynyl-4-methoxybenzene” is a chemical compound with the molecular formula C9H7BrO . It has a molecular weight of 211.06 .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-ethynyl-4-methoxybenzene” is 1S/C9H7BrO/c1-3-7-4-5-8 (11-2)6-9 (7)10/h1,4-6H,2H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Electrophilic Aromatic Substitution
1-Bromo-2-ethynyl-4-methoxybenzene can undergo electrophilic aromatic substitution . This is a reaction in which an atom, usually hydrogen, bonded to an aromatic system is replaced by an electrophile . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This mechanism is used in the synthesis of various benzene derivatives .
Brominating Reagent
4-Bromoanisole, a compound similar to 1-Bromo-2-ethynyl-4-methoxybenzene, is used as a brominating reagent . It is formed as a reaction product in the reaction between HOBr and anisole . This suggests that 1-Bromo-2-ethynyl-4-methoxybenzene could also be used as a brominating reagent in similar reactions.
Suzuki Coupling
Suzuki coupling of 4-bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes has been studied . Given the structural similarity, 1-Bromo-2-ethynyl-4-methoxybenzene could potentially be used in Suzuki coupling reactions, which are used to form carbon-carbon bonds.
Synthesis of Photoluminescent Compounds
4-Ethynylanisole, a compound similar to 1-Bromo-2-ethynyl-4-methoxybenzene, has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . This suggests that 1-Bromo-2-ethynyl-4-methoxybenzene could also be used in the synthesis of photoluminescent compounds.
Formation of Functionalized Cyclopentenes
1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes affords functionalized cyclopentenes in good yields . 4-Ethynylanisole was used in this process , suggesting that 1-Bromo-2-ethynyl-4-methoxybenzene could also be used in the formation of functionalized cyclopentenes.
Mass Spectrometry Studies
The mass spectrum of 1-Bromo-2-ethynyl-4-methoxybenzene could be studied for research purposes . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “1-Bromo-2-ethynyl-4-methoxybenzene” is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a Carbon-Electrophile bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the Carbon-Hydrogen bond to form a Carbon-Carbon double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathways affected by “1-Bromo-2-ethynyl-4-methoxybenzene” involve the electrophilic aromatic substitution reactions of benzene . These reactions are part of the broader class of reactions involving carbocation intermediates, which also include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .
Result of Action
The result of the action of “1-Bromo-2-ethynyl-4-methoxybenzene” is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the reaction, yielding a substituted benzene ring .
Action Environment
The action of “1-Bromo-2-ethynyl-4-methoxybenzene” can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances that can act as bases Additionally, the stability of the compound and its efficacy can be influenced by factors such as temperature and pH
properties
IUPAC Name |
1-bromo-2-ethynyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBSPYGAGUOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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